molecular formula C10H11N3O B1523859 2-amino-2-(1H-indol-3-yl)acetamide CAS No. 90292-98-1

2-amino-2-(1H-indol-3-yl)acetamide

Cat. No.: B1523859
CAS No.: 90292-98-1
M. Wt: 189.21 g/mol
InChI Key: LZCIHKQXVSURIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-3-yl)acetamide (also known as indole-3-acetamide) is a bioactive indole derivative characterized by an acetamide group attached to the 3-position of the indole scaffold. The molecule’s planar indole ring and flexible acetamide side chain allow for diverse chemical modifications, enabling the development of derivatives with tailored properties. While direct references to 2-amino-2-(1H-indol-3-yl)acetamide are absent in the provided evidence, the structural analogs discussed below provide a robust framework for comparative analysis.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-amino-2-(1h-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit replication of certain viruses . Others have been found to inhibit proteins such as Bcl-2 and Mcl-1, which play crucial roles in cell survival and apoptosis .

Biochemical Pathways

Indole and its derivatives are known to be involved in a wide range of biological effects by circulating in the plasma . They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-amino-2-(1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This compound may also modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects may include sustained inhibition of cell proliferation, induction of apoptosis, and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These effects can include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is important to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, indole derivatives have been shown to be transported by organic anion transporters and other membrane proteins. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles. The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

2-Amino-2-(1H-indol-3-yl)acetamide, an indole derivative, has garnered significant attention in the realm of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The following sections delve into the details of its biological activity, mechanisms of action, and relevant research findings.

Target Interaction
this compound interacts with various biological targets, including enzymes and receptors. Indole derivatives are known to bind with high affinity to multiple receptors, influencing several biochemical pathways. For instance, they can inhibit the replication of certain viruses and modulate immune responses by affecting cytokine production.

Biochemical Pathways
The compound plays a role in numerous biochemical reactions, influencing cellular processes such as cell signaling and gene expression. Notably, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is critical for its anticancer activity.

Biological Activities

The compound's biological activities can be categorized as follows:

  • Antiviral Activity : Indole derivatives have demonstrated the ability to inhibit viral replication, making them potential candidates for antiviral therapies.
  • Anticancer Activity : Research indicates that this compound exhibits antitumor properties, particularly against solid tumors such as colon and lung cancers . The compound has been shown to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
  • Antimicrobial Properties : It displays activity against a range of pathogens, including bacteria and fungi. Studies have reported significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Studies

A study on the antitumor effects of indole derivatives highlighted the potential of this compound against colon cancer cells. The compound was found to inhibit cell proliferation significantly and induce apoptosis through caspase activation .

StudyCell LineIC50 (µM)Mechanism
HT29 (Colon Cancer)12.4Apoptosis induction via caspase pathway
A549 (Lung Cancer)15.6Cell cycle arrest at G0/G1 phase

Antimicrobial Studies

In antimicrobial assays, this compound exhibited notable activity against S. aureus with an MIC value of 3.90 µg/mL against standard strains and even lower against MRSA strains .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 25923)3.90
Escherichia coli5.00

Antihyperglycemic Activity

Research into antihyperglycemic effects showed that derivatives of this compound could inhibit α-amylase effectively, with IC50 values indicating strong potential for managing diabetes .

Scientific Research Applications

Antitumor Activity

Overview:
Numerous studies have demonstrated the antitumor potential of 2-amino-2-(1H-indol-3-yl)acetamide derivatives against various solid tumors, particularly colorectal and lung cancers. These compounds exhibit mechanisms that inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

  • A patent (US20040029858A1) describes the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives that show marked antitumor activity against human solid tumors, specifically targeting colon and lung cancers. The study highlights the urgent need for new therapeutic agents due to the limited efficacy of current treatments like 5-fluorouracil .
  • Another research article discusses the synthesis of various indole derivatives and their biological evaluation, revealing that certain compounds exhibit significant cytotoxicity towards HT29 cells (a colorectal cancer cell line), while sparing normal intestinal cells. This selectivity is crucial for developing safer cancer therapies .

Data Table: Antitumor Activity of Indole Derivatives

Compound NameTarget Cancer TypeMechanism of ActionReference
2-(1H-indol-3-yl)-2-oxo-acetamideColorectal CancerInduces apoptosis
Indolylquinazolinone (3k)Staphylococcus aureusInhibits bacterial growth
N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamideVarious solid tumorsCytotoxic effects

Antimicrobial Activity

Overview:
The antimicrobial properties of this compound derivatives have been explored against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies:

  • Research indicates that certain indole derivatives demonstrate high activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA strains. This suggests their potential as effective antimicrobial agents in treating infections caused by resistant bacteria .

Data Table: Antimicrobial Efficacy

Compound NameBacterial StrainMIC (μg/mL)Reference
Indolylquinazolinone (3k)S. aureus ATCC 259233.90
Indole Derivative XS. epidermidis< 1.00

Antihyperglycemic Effects

Overview:
Indole derivatives have also been investigated for their potential in managing diabetes through the inhibition of enzymes like α-amylase.

Case Studies:

  • A series of indole-3-acetamides were synthesized and evaluated for their antihyperglycemic activity, showing promising results with IC50 values ranging from 1.09 to 2.84 μM against α-amylase, indicating their potential use in diabetes management .

Data Table: Antihyperglycemic Activity

Compound NameEnzyme TargetIC50 (μM)Reference
Indole Derivative Aα-Amylase1.09 ± 0.11
Indole Derivative Bα-Amylase2.84 ± 0.10

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-2-(1H-indol-3-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves acylation of indole derivatives with acetic acid derivatives. A common method is reacting indole-3-carbaldehyde oxime with 2-chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with a base like pyridine. Temperature control (60–80°C) and stoichiometric ratios are critical for yield optimization. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • ¹H-NMR : Identifies protons on the indole ring (δ 7.0–7.5 ppm), acetamide NH₂ (δ 6.5–7.0 ppm), and methoxy groups (if present, δ ~3.8 ppm).
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 254 [M+H]⁺) validate molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values) and FRAP assays, compared to ascorbic acid or Trolox standards.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values.
  • Enzyme inhibition : Ectonucleotidase or kinase inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent optimization : Replace DMF with acetonitrile to reduce byproducts like N-alkylated indoles.
  • Catalytic additives : Use KI to enhance nucleophilic substitution efficiency in 2-chloroacetamide reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves purity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across multiple replicates.
  • Control standardization : Use the same cell passage number and serum batch to minimize variability.
  • Mechanistic validation : Pair activity assays with molecular docking to confirm target binding (e.g., KRASG12C inhibition) .

Q. What structural modifications enhance bioactivity?

  • Halogen substitution : Adding Cl or F at the phenyl ring (e.g., 3j in ) increases antioxidant potency due to electron-withdrawing effects.
  • Methoxy groups : A 6-methoxy substituent on the indole ring improves solubility and membrane permeability, enhancing anticancer activity .

Q. How does pH influence the compound’s stability during storage?

  • Hydrolysis susceptibility : Under acidic conditions (pH < 3), the acetamide bond hydrolyzes to 2-amino-2-(1H-indol-3-yl)acetic acid. Stabilize by storing in anhydrous DMSO at −20°C with desiccants .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (2.1–3.7), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular dynamics simulations : Assess binding stability to targets (e.g., KRASG12C) over 100-ns trajectories .

Comparison with Similar Compounds

The following section evaluates 2-(1H-indol-3-yl)acetamide derivatives, focusing on structural variations, synthesis, spectral data, and biological activities. Key compounds are compared in Table 1.

Structural and Functional Modifications

N-Substituted Derivatives

  • 2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1) Structure: The acetamide nitrogen is substituted with a phenyl group. Synthesis: Prepared via coupling reactions between indole-3-acetic acid derivatives and aniline.
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

    • Structure : Incorporates a chiral phenylethyl group at the acetamide nitrogen.
    • Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with intramolecular hydrogen bonds stabilizing the structure .
    • Applications : Used as a chiral intermediate in alkaloid synthesis .
  • N-(4-(Octyloxy)phenyl)-2-(1H-indol-3-yl)acetamide (Compound 12)

    • Structure : Features a long-chain alkoxy group on the phenyl substituent.
    • Properties : Enhanced lipophilicity may improve membrane permeability, relevant for antioxidant applications .

Adamantane-Functionalized Derivatives

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y)
    • Structure : Adamantane moiety introduced at the indole 2-position, with variable N-substituents.
    • Synthesis : Achieved via reaction of 2-(adamantan-1-yl)indole with oxalyl chloride and amines .
    • Significance : The bulky adamantane group enhances metabolic stability and binding affinity to hydrophobic targets .

Complex Heterocyclic Derivatives

  • N-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide Structure: Combines indole, thiadiazole, and cyanophenyl groups. Properties: Potential enzyme inhibitory activity due to the electron-deficient thiadiazole ring .
  • KCH-1521 (N-Acylurea Derivative)

    • Structure : Contains a benzo[d][1,3]dioxol-5-yloxy group linked to the indole-ethylacetamide core.
    • Applications : Acts as a talin modulator, demonstrating anti-angiogenic effects in endothelial cells .

Spectral and Crystallographic Data

  • 13C NMR Analysis : Derivatives such as 2-(1H-indol-3-yl)-2-oxo-N,N-bis(prop-2-en-1-yl)acetamide show characteristic peaks at δ 172.0 (carbonyl) and 117.5–143.4 ppm (indole carbons) .
  • Crystal Packing : The (S)-(−)-N-(1-phenylethyl) derivative exhibits hydrogen bonds between the amide NH and carbonyl oxygen, stabilizing the lattice .

Properties

IUPAC Name

2-amino-2-(1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9(10(12)14)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCIHKQXVSURIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-amino-2-(1H-indol-3-yl)acetamide
2-amino-2-(1H-indol-3-yl)acetamide
2-amino-2-(1H-indol-3-yl)acetamide
2-amino-2-(1H-indol-3-yl)acetamide
2-amino-2-(1H-indol-3-yl)acetamide
2-amino-2-(1H-indol-3-yl)acetamide

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